5,7-Dichloro-N-methyl-N-(o-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide
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Overview
Description
5,7-Dichloro-N-methyl-N-(o-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a thiazolo[4,5-d]pyrimidine core, which is a fused bicyclic system, and is further substituted with dichloro, N-methyl, and o-tolyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-N-methyl-N-(o-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with a dichloroethylamide in the presence of an oxidizing agent such as potassium ferricyanide . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired thiazolo[4,5-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of high-throughput screening and automated synthesis platforms can streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-N-methyl-N-(o-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols. Substitution reactions can result in the formation of various substituted thiazolo[4,5-d]pyrimidine derivatives .
Scientific Research Applications
5,7-Dichloro-N-methyl-N-(o-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-N-methyl-N-(o-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidine derivatives: Compounds with similar core structures but different substituents.
Dichloro-substituted heterocycles: Compounds with dichloro groups on different heterocyclic cores.
N-methyl-N-(o-tolyl) derivatives: Compounds with similar N-methyl and o-tolyl substitutions on different core structures.
Uniqueness
5,7-Dichloro-N-methyl-N-(o-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is unique due to its specific combination of substituents and the thiazolo[4,5-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
5,7-Dichloro-N-methyl-N-(o-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through a series of reactions starting from simpler thiazole and pyrimidine derivatives. The detailed synthetic route often includes the formation of the thiazolo-pyrimidine core followed by chlorination and sulfonation steps to achieve the final product.
Example Synthetic Pathway
- Formation of Thiazolo-Pyrimidine Core : Reaction of appropriate thioketones with pyrimidine derivatives.
- Chlorination : Introduction of chlorine atoms at the 5 and 7 positions using reagents like phosphorus oxychloride.
- Sulfonation : Reaction with sulfonyl chlorides to introduce the sulfonamide group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound exhibits moderate to potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Minimum Inhibitory Concentration (MIC) Values
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 0.21 |
Pseudomonas aeruginosa | 0.30 |
Candida albicans | 0.50 |
These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted using various cell lines to evaluate the safety profile of the compound. The MTT assay results suggest that while the compound exhibits antimicrobial activity, it also shows low cytotoxicity against human cell lines such as HaCat (keratinocyte) and Balb/c 3T3 (fibroblast).
IC50 Values
Cell Line | IC50 (μM) |
---|---|
HaCat | >100 |
Balb/c 3T3 | >100 |
These findings suggest a favorable therapeutic index for further development.
Molecular docking studies have provided insights into the mechanism by which this compound exerts its biological effects. The compound appears to inhibit key bacterial enzymes such as MurD and DNA gyrase, which are essential for bacterial cell wall synthesis and DNA replication, respectively.
Binding Affinities
Target Enzyme | Binding Energy (kcal/mol) |
---|---|
MurD | -8.5 |
DNA Gyrase | -9.2 |
These binding interactions indicate strong potential for this compound as an antimicrobial agent.
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, researchers evaluated a series of thiazolo-pyrimidine derivatives including our compound against clinical isolates of Staphylococcus aureus. The study reported significant inhibition zones and low MIC values, supporting its use in treating skin infections caused by resistant strains.
Case Study 2: Cytotoxicity Assessment
A comprehensive cytotoxicity assessment was conducted on various cancer cell lines including HeLa and MCF-7. The results indicated that while some derivatives exhibited promising anticancer activity, our specific compound showed minimal cytotoxic effects at therapeutic concentrations.
Properties
Molecular Formula |
C13H10Cl2N4O2S2 |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
5,7-dichloro-N-methyl-N-(2-methylphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C13H10Cl2N4O2S2/c1-7-5-3-4-6-8(7)19(2)23(20,21)13-18-11-9(22-13)10(14)16-12(15)17-11/h3-6H,1-2H3 |
InChI Key |
BRHGXXJKCOXXIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C)S(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
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